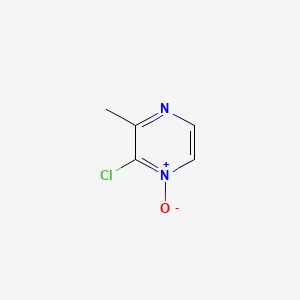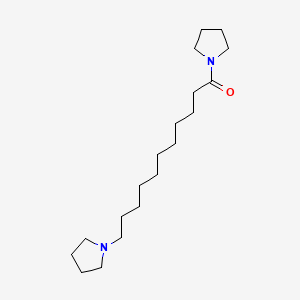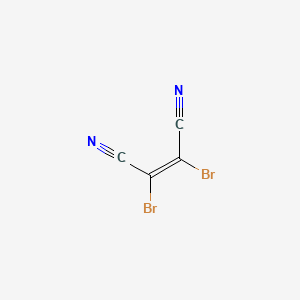
Phenamazoline
Vue d'ensemble
Description
La phénamazoline est un agent sympathomimétique et un dérivé de l'antazoline. Elle a été initialement développée comme vasoconstricteur, bien que son analogue carboné agisse comme un vasodilatateur . La formule moléculaire de la phénamazoline est C10H13N3, et elle a une masse moléculaire de 175,23 g/mol .
Méthodes De Préparation
La phénamazoline peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la réaction de dérivés de benzoxazinone avec la 2-benzamido-3-phénylacrylohydrazide dans l'acide acétique glacial en présence d'acétate de sodium fondu . Une autre méthode implique la réaction de la benzooxazinone avec la 2-benzamido-3-phénylacrylohydrazide dans la pyridine pour obtenir des dérivés de pyrazoloquinazoline . Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant ces conditions de réaction ou des conditions similaires pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
La phénamazoline subit divers types de réactions chimiques, notamment :
Oxydation : La phénamazoline peut être oxydée dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Elle peut être réduite à l'aide d'agents réducteurs courants.
Substitution : La phénamazoline peut subir des réactions de substitution, en particulier en présence de catalyseurs et de réactifs appropriés.
Les réactifs courants utilisés dans ces réactions comprennent l'acide acétique glacial, l'acétate de sodium fondu et la pyridine . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
La phénamazoline a un large éventail d'applications de recherche scientifique :
Chimie : Elle est utilisée comme réactif dans diverses réactions de synthèse organique.
Biologie : La phénamazoline est étudiée pour ses effets sur les systèmes biologiques, en particulier ses propriétés sympathomimétiques.
Industrie : La phénamazoline est utilisée dans la production de divers produits chimiques et pharmaceutiques
Mécanisme d'action
La phénamazoline exerce ses effets en agissant comme un agent sympathomimétique. Elle stimule le système nerveux sympathique, ce qui entraîne une vasoconstriction. Les cibles moléculaires et les voies impliquées comprennent les récepteurs adrénergiques, qui médient les effets vasoconstricteurs .
Applications De Recherche Scientifique
Phenamazoline has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: this compound is studied for its effects on biological systems, particularly its sympathomimetic properties.
Industry: This compound is used in the production of various chemical products and pharmaceuticals
Mécanisme D'action
Phenamazoline exerts its effects by acting as a sympathomimetic agent. It stimulates the sympathetic nervous system, leading to vasoconstriction. The molecular targets and pathways involved include adrenergic receptors, which mediate the vasoconstrictive effects .
Comparaison Avec Des Composés Similaires
La phénamazoline est unique par rapport à d'autres composés similaires en raison de ses propriétés sympathomimétiques spécifiques. Les composés similaires comprennent :
Antazoline : Un autre agent sympathomimétique ayant des propriétés vasoconstrictrices similaires.
Phényléphrine : Un vasoconstricteur courant utilisé dans diverses applications médicales.
Oxymétazoline : Un vasoconstricteur utilisé dans les décongestionnants nasaux.
L'unicité de la phénamazoline réside dans sa structure chimique spécifique et les effets pharmacologiques qui en résultent .
Propriétés
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10/h1-5,13H,6-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZTYKLEJPXTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862059 | |
| Record name | N-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501-62-2 | |
| Record name | 2-Anilinomethyl-2-imidazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenamazoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENAMAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09L091X49E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-n-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline](/img/structure/B1622856.png)






